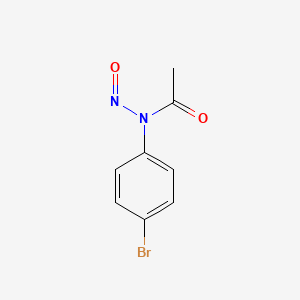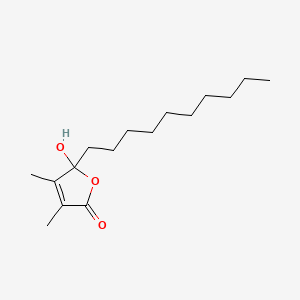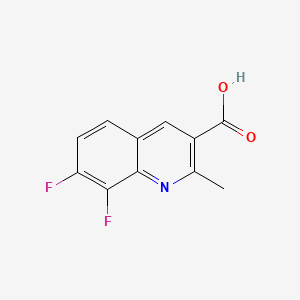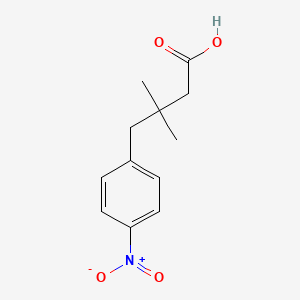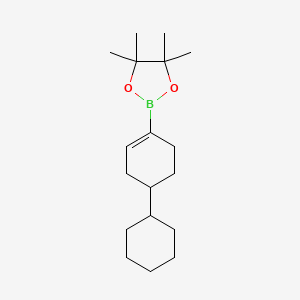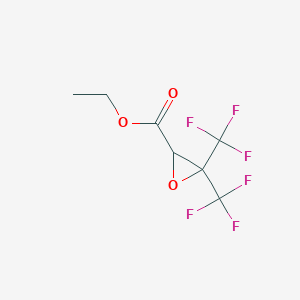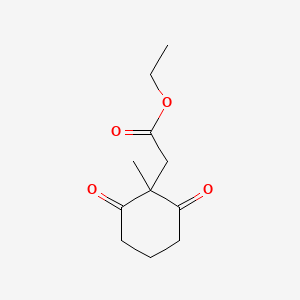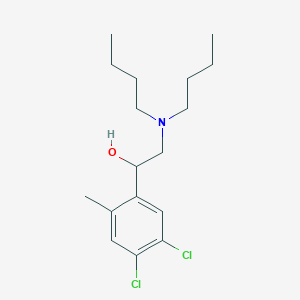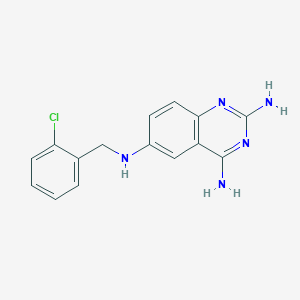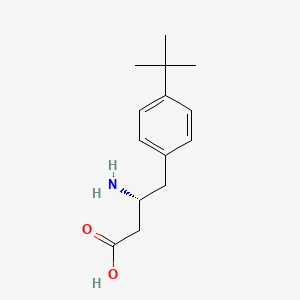![molecular formula C10H7ClN2S2 B14005985 [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 93262-83-0](/img/structure/B14005985.png)
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: is an organic compound with the molecular formula C10H7ClN2S2 This compound is characterized by the presence of two thiocyanate groups attached to a chlorinated phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chloro-5-(bromomethyl)benzyl bromide with potassium thiocyanate in the presence of a suitable solvent such as acetone or dimethylformamide . The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiocyanate groups can be oxidized to form sulfonates or sulfinates.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Hydrolysis: The thiocyanate groups can undergo hydrolysis to form isothiocyanates or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as , , or in solvents like or .
Oxidation: Reagents such as , , or .
Reduction: Reagents such as , , or with a suitable catalyst.
Hydrolysis: Acidic or basic conditions using , , or .
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonates or sulfinates.
Reduction: Formation of amines or thiols.
Hydrolysis: Formation of isothiocyanates or amines.
Wissenschaftliche Forschungsanwendungen
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: can be compared with similar compounds such as:
1-Chloro-2,4-bis(thiocyanatomethyl)benzene: Similar structure but with two thiocyanate groups on different positions of the phenyl ring.
4-Chloro-1,3-phenylene bis(methylene) bis(thiocyanate): Contains two thiocyanate groups attached to a different phenyl ring structure.
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: Different core structure but similar functional groups.
The uniqueness of This compound
Eigenschaften
CAS-Nummer |
93262-83-0 |
|---|---|
Molekularformel |
C10H7ClN2S2 |
Molekulargewicht |
254.8 g/mol |
IUPAC-Name |
[2-chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-2-1-8(4-14-6-12)3-9(10)5-15-7-13/h1-3H,4-5H2 |
InChI-Schlüssel |
XLWJHNAFCNUFOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CSC#N)CSC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


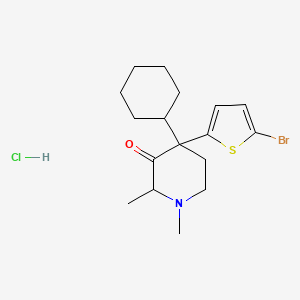
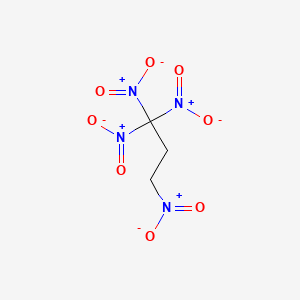
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)

